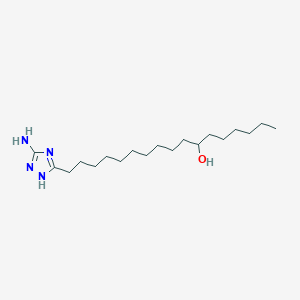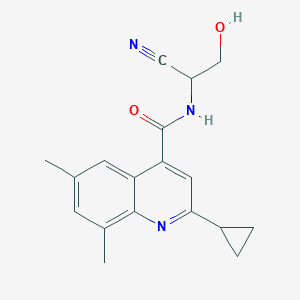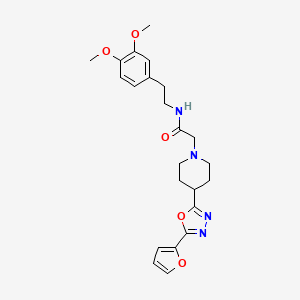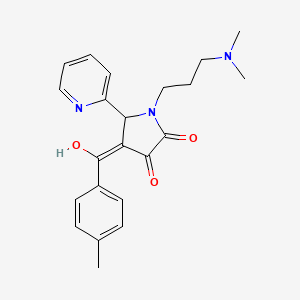![molecular formula C24H21Cl2N3O B2915250 (2Z)-2-(4-{3-[(2,6-dichlorophenyl)methyl]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}phenyl)-3-(dimethylamino)prop-2-enenitrile CAS No. 400074-55-7](/img/structure/B2915250.png)
(2Z)-2-(4-{3-[(2,6-dichlorophenyl)methyl]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}phenyl)-3-(dimethylamino)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2Z)-2-(4-{3-[(2,6-dichlorophenyl)methyl]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}phenyl)-3-(dimethylamino)prop-2-enenitrile is a complex organic molecule with potential applications in various scientific fields. Its structure includes a dichlorophenyl group, a dihydropyridinyl group, and a dimethylamino group, making it a versatile compound for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 2,6-dichlorobenzyl chloride with 2-methyl-4-oxo-1,4-dihydropyridine under basic conditions to form the intermediate. This intermediate is then reacted with 4-bromobenzaldehyde in the presence of a base to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are commonly used.
Substitution: Reagents like or can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-(4-{3-[(2,6-dichlorophenyl)methyl]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}phenyl)-3-(dimethylamino)prop-2-enenitrile: shares similarities with compounds such as and .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(Z)-2-[4-[3-[(2,6-dichlorophenyl)methyl]-2-methyl-4-oxopyridin-1-yl]phenyl]-3-(dimethylamino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21Cl2N3O/c1-16-20(13-21-22(25)5-4-6-23(21)26)24(30)11-12-29(16)19-9-7-17(8-10-19)18(14-27)15-28(2)3/h4-12,15H,13H2,1-3H3/b18-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZURMUHUJKLPO-OBGWFSINSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1C2=CC=C(C=C2)C(=CN(C)C)C#N)CC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C=CN1C2=CC=C(C=C2)/C(=C/N(C)C)/C#N)CC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl N-[2-(4-bromophenoxy)ethyl]carbamate](/img/structure/B2915168.png)
![2-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)benzoic acid](/img/structure/B2915169.png)
![1-(2,5-Difluorophenyl)-2-[(4-fluorophenyl)methyl-prop-2-ynylamino]ethanol](/img/structure/B2915170.png)


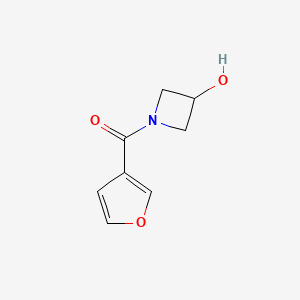
![N-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2915176.png)
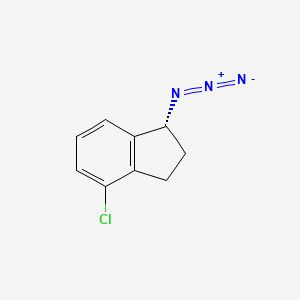
![8-[bis(2-hydroxyethyl)amino]-3-methyl-7H-purine-2,6-dione](/img/structure/B2915179.png)
